molecular formula C20H20N2O B11931443 5-Amino-2-methyl-n-(1r-naphthalen-1-ylethyl)benzamide

5-Amino-2-methyl-n-(1r-naphthalen-1-ylethyl)benzamide

Cat. No.: B11931443
M. Wt: 304.4 g/mol
InChI Key: SVHZQKLXYGYSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GRL0617 is a selective small-molecule inhibitor of the protease enzyme papain-like protease found in some human pathogenic viruses, including the coronavirus SARS-CoV-2. It has shown promising antiviral activity by inhibiting viral replication both in silico and in vitro .

Preparation Methods

GRL0617 is a naphthalene-based molecule. The synthetic route involves the preparation of 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide. The preparation typically involves the following steps:

Chemical Reactions Analysis

GRL0617 undergoes several types of chemical reactions:

    Oxidation: The naphthalene moiety can undergo oxidation reactions.

    Reduction: The benzamide structure can be reduced under specific conditions.

    Substitution: The amino group in the benzamide structure can participate in substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of GRL0617 .

Scientific Research Applications

GRL0617 has several scientific research applications:

Mechanism of Action

GRL0617 exerts its effects by inhibiting the papain-like protease enzyme. It binds non-covalently to the ubiquitin-specific proteases domain of the enzyme, blocking the binding of interferon-stimulated gene 15 protein to the enzyme. This inhibition prevents the virus from replicating and modulates the host’s immune response .

Comparison with Similar Compounds

GRL0617 is unique due to its selective inhibition of the papain-like protease enzyme. Similar compounds include:

GRL0617 stands out due to its high binding affinity and specificity for the papain-like protease enzyme, making it a promising candidate for antiviral drug development .

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

5-amino-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide

InChI

InChI=1S/C20H20N2O/c1-14-9-10-17(21)13-19(14)20(23)22-12-11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,13H,11-12,21H2,1H3,(H,22,23)

InChI Key

SVHZQKLXYGYSMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NCCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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